molecular formula C₂¹³C₃H₁₀O B1161927 3-Methyl-3-buten-1-ol-13C3

3-Methyl-3-buten-1-ol-13C3

Cat. No.: B1161927
M. Wt: 89.11
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Description

Significance of Stable Isotopic Labeling in Mechanistic and Pathway Elucidation Studies

The primary advantage of employing stable isotopic labeling lies in its ability to provide detailed insights into the mechanisms of chemical reactions and to map out intricate metabolic pathways. numberanalytics.com By replacing specific atoms in a molecule with their heavier, stable isotopes, scientists can follow the transformation of these labeled compounds using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This allows for the unambiguous tracking of atoms through complex networks of reactions. nih.govspringernature.com

This approach is crucial for:

Distinguishing between different potential reaction pathways to determine the dominant mechanism. numberanalytics.com

Identifying key reaction intermediates , which are often transient and difficult to detect otherwise. numberanalytics.com

Understanding the dynamics and compartmentation of metabolic events within a cell or organism. nih.gov

Elucidating novel metabolic pathways and expanding our understanding of systems biology. tandfonline.comfrontiersin.org

Quantifying metabolic fluxes , which is the rate of turnover of molecules through a metabolic pathway. frontiersin.orgnih.gov

Stable isotope-resolved metabolomics (SIRM) has emerged as a key technology, enabling the tracking of individual atoms through compartmentalized metabolic networks in a variety of experimental systems, from cell cultures to human subjects. nih.govspringernature.com This has profound implications for understanding the biochemistry of diseases like cancer and diabetes. springernature.com

Overview of 3-Methyl-3-buten-1-ol (B123568) as a Core Building Block in Chemical and Biological Systems

3-Methyl-3-buten-1-ol, also known as isoprenol, is a hemiterpene alcohol that serves as a fundamental building block in both industrial chemistry and natural biological processes. chemimpex.comcymitquimica.comwikipedia.org This versatile organic compound is characterized by a five-carbon skeleton with a terminal double bond and a primary alcohol group. chemimpex.comnih.gov

In industrial applications , 3-Methyl-3-buten-1-ol is a key intermediate in the synthesis of a wide range of products. chemimpex.comwikipedia.org It is primarily used in the production of:

Fragrances and Flavors : It contributes a fruity aroma to various products. chemimpex.com

Pharmaceuticals and Agrochemicals : It serves as a precursor in the synthesis of more complex molecules. chemimpex.comcymitquimica.com

Polymers : It is used as a monomer to create specialty plastics. chemimpex.com

Vitamins : Its derivatives are essential for the industrial synthesis of vitamins A and E. wikipedia.org

In biological systems , 3-Methyl-3-buten-1-ol is a naturally occurring volatile organic compound found in various plants and microorganisms. nih.govchemicalbook.com It is a component of the vast family of isoprenoids, which are among the most abundant and diverse biological molecules. d-nb.info Isoprenoids play crucial roles in a multitude of biological functions. The biosynthesis of these compounds occurs through two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov Labeling studies have been instrumental in differentiating these pathways in various organisms. core.ac.uk

Specific Utility and Research Relevance of 3-Methyl-3-buten-1-ol-13C3 as an Isotopic Probe

The isotopically labeled version of 3-Methyl-3-buten-1-ol, specifically 3-Methyl-3-buten-1-ol-13C3, is a valuable tool for researchers. In this labeled compound, three of the five carbon atoms are replaced with the stable isotope ¹³C. scbt.comcymitquimica.com This specific labeling pattern provides a distinct mass signature that allows for precise tracking and quantification in complex biological and chemical systems.

The primary research application of 3-Methyl-3-buten-1-ol-13C3 is as an internal standard or tracer in studies involving isoprenoid metabolism. nih.govnih.gov By introducing a known amount of the ¹³C-labeled compound into an experimental system, researchers can:

Accurately quantify the corresponding unlabeled (endogenous) 3-Methyl-3-buten-1-ol and its downstream metabolites using isotope dilution mass spectrometry. d-nb.info

Trace the incorporation of the carbon backbone into larger isoprenoid structures, thereby elucidating biosynthetic pathways. nih.govcore.ac.uk

Investigate the flux and regulation of isoprenoid biosynthesis under different conditions. nih.govnih.gov

Below is a table summarizing the key properties of 3-Methyl-3-buten-1-ol and its ¹³C₃ isotopologue.

Property3-Methyl-3-buten-1-ol3-Methyl-3-buten-1-ol-13C3
Synonyms Isoprenol, 3-Isopentenyl alcohol3-(¹³C)methyl(3,4-¹³C₂)but-3-en-1-ol
CAS Number 763-32-6 wikipedia.org763-32-6 (unlabeled) scbt.com
Molecular Formula C₅H₁₀O cymitquimica.comC₂¹³C₃H₁₀O scbt.com
Molecular Weight 86.13 g/mol cymitquimica.com89.11 g/mol cymitquimica.com
Appearance Clear colorless to light yellow liquid chemicalbook.comNeat cymitquimica.com
Boiling Point 130-132 °C chemicalbook.comNot specified
Density 0.853 g/mL at 25 °C chemicalbook.comNot specified

Properties

Molecular Formula

C₂¹³C₃H₁₀O

Molecular Weight

89.11

Synonyms

3-Methyl-3-buten-1-ol-13C3;  2-Methyl-1-buten-4-ol-13C3;  2-Methyl-4-hydroxy-1-butene-13C3;  3-Isopentenyl alcohol-13C3;  3-Methyl-3-buten-1-ol-13C3;  3-Methyl-3-butene-1-ol-13C3;  3-Methyl-3-butenol-13C3;  3-Methylenebutan-1-ol-13C3;  4-Hydroxy-2-methyl-1-b

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3 Buten 1 Ol 13c3

Strategies for Carbon-13 Isotope Incorporation in the Synthesis of 3-Methyl-3-buten-1-ol (B123568)

The synthesis of ¹³C-labeled compounds can be approached in two primary ways: by exchanging existing atoms in the final product with their isotopes, or by constructing the molecule from smaller, already labeled precursors. researchgate.net For a molecule like 3-Methyl-3-buten-1-ol, a building-block approach is generally more suitable to achieve specific labeling patterns.

The Prins reaction, which involves the acid-catalyzed condensation of an alkene and an aldehyde, is a common method for synthesizing 3-methyl-3-buten-1-ol. nih.gov This reaction can be adapted to incorporate ¹³C isotopes by using labeled starting materials. For instance, the reaction between isobutene and formaldehyde (B43269) can yield the desired product. nih.gov

To synthesize 3-Methyl-3-buten-1-ol-¹³C₃, one could envision a Prins reaction utilizing ¹³C-labeled isobutene or formaldehyde. The specific positions of the ¹³C labels in the final product would be determined by which carbons in the precursors are labeled. For example, using [¹³C]-formaldehyde would introduce a single labeled carbon. To achieve a ¹³C₃ labeling pattern, a more complex, multi-step synthesis starting from smaller, heavily labeled precursors would be necessary before the key Prins reaction step. The reaction conditions, such as the choice of acid catalyst (e.g., HZSM-5, montmorillonite (B579905) K10), can influence the yield and selectivity of the desired product. nih.govresearchgate.net

Table 1: Potential ¹³C-Labeled Precursors for Prins Reaction

Labeled Precursor Potential Labeled Position in Product
[¹³C]Formaldehyde C1
[2-¹³C]Isobutene C3

Note: The feasibility and availability of these specific multi-labeled precursors would be a critical consideration.

Grignard reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.comyoutube.commasterorganicchemistry.com A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile that can attack electrophilic carbons, such as those in carbonyl compounds. organicchemistrytutor.comorganic-chemistry.org

For the synthesis of 3-Methyl-3-buten-1-ol-¹³C₃, a retrosynthetic analysis suggests several possible Grignard-based approaches. One could involve the reaction of a ¹³C-labeled Grignard reagent with a suitable carbonyl compound. For instance, the reaction of a [¹³C₂]-allylmagnesium bromide derivative with [¹³C]-formaldehyde would be a potential route. The precise design of the labeled Grignard reagent and the carbonyl partner is crucial for installing the three ¹³C atoms in the desired locations.

General Scheme for Grignard Synthesis of Alcohols:

Formation of Grignard Reagent: R-X + Mg → R-MgX

Reaction with Carbonyl: R-MgX + R'COR'' → R-C(OMgX)R'R''

Acidic Workup: R-C(OMgX)R'R'' + H₃O⁺ → R-C(OH)R'R'' + MgX⁺ + H₂O

The challenge in synthesizing 3-Methyl-3-buten-1-ol-¹³C₃ via this method lies in the synthesis of the appropriately multi-labeled precursors. For example, starting with a ¹³C-labeled propargyl alcohol derivative could provide a framework to build the necessary carbon skeleton with the desired isotopic labels.

Biotechnological and enzymatic methods offer a high degree of specificity and can be powerful tools for isotopic labeling. fas.org These methods often involve providing ¹³C-labeled substrates, such as [U-¹³C₆]glucose, to microorganisms or cell cultures, which then incorporate the isotope into their metabolic products. nih.govamerigoscientific.com

While direct enzymatic synthesis of 3-Methyl-3-buten-1-ol-¹³C₃ is not a commonly reported method, the principles can be applied. For instance, engineered microorganisms that produce isoprenoids could potentially be cultured in a medium rich in ¹³C sources. The cells would metabolize the labeled substrates and synthesize various compounds, including isoprenoid precursors, which could then be converted to the desired labeled alcohol. This approach has been successfully used for producing ¹³C-labeled amino acids and other complex biomolecules. nih.govrsc.org

A semi-enzymatic approach could also be considered, where an enzyme is used for a key stereospecific or regioselective step in the synthesis of a labeled intermediate, which is then converted to the final product through conventional chemical reactions. nih.gov This can be particularly advantageous for complex molecules where traditional synthesis is challenging.

Regioselective Labeling Control and Maintenance of Isotopic Integrity During Synthesis

A primary challenge in synthesizing isotopically labeled compounds is ensuring that the labels are incorporated at the correct positions (regioselectivity) and that they are not lost or scrambled during subsequent reaction steps. researchgate.net The choice of synthetic route is paramount in controlling regioselectivity. A stepwise construction of the molecule from smaller labeled building blocks generally provides the best control over the label positions. researchgate.net

For 3-Methyl-3-buten-1-ol-¹³C₃, each step of the synthesis must be carefully evaluated for potential side reactions that could lead to isotopic scrambling. For example, reactions involving proton exchange under acidic or basic conditions could lead to the loss of deuterium (B1214612) labels if they were also present, and certain rearrangement reactions could alter the position of ¹³C labels within the carbon skeleton. thieme-connect.de

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for verifying the isotopic integrity at each stage of the synthesis. wikipedia.orgnih.gov These analytical methods can confirm the position and enrichment of the ¹³C labels in the intermediate and final products.

Advanced Purification and Enrichment Methodologies for Isotopically Labeled 3-Methyl-3-buten-1-ol

The purification of the final labeled compound is a critical step to ensure its suitability for its intended application. moravek.com Impurities, including unlabeled or partially labeled species, can interfere with subsequent analyses. Standard purification techniques such as distillation, and preparative chromatography (gas or liquid) are commonly employed.

For isotopically labeled compounds, high-performance liquid chromatography (HPLC) is a particularly powerful purification method. moravek.com It allows for the separation of the desired labeled product from closely related impurities. The choice of the stationary and mobile phases is optimized to achieve the best separation.

Following purification, it is often necessary to determine the isotopic enrichment of the final product. This is typically accomplished using mass spectrometry, which separates ions based on their mass-to-charge ratio. nih.gov By comparing the intensity of the mass peaks corresponding to the labeled and unlabeled molecules, the percentage of isotopic enrichment can be accurately calculated.

Table 2: Analytical Techniques for Characterization and Purification

Technique Application Purpose
Nuclear Magnetic Resonance (NMR) Structural Elucidation To confirm the chemical structure and the precise location of ¹³C labels. wikipedia.org
Mass Spectrometry (MS) Isotopic Enrichment Analysis To determine the percentage of ¹³C incorporation and the presence of any unlabeled or partially labeled species. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification To separate the target labeled compound from reactants, byproducts, and other impurities. moravek.com

Advanced Analytical Methodologies for Research on 3 Methyl 3 Buten 1 Ol 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of 3-Methyl-3-buten-1-ol-13C3. It provides detailed information about the carbon skeleton and the precise location of the 13C labels.

Carbon-13 NMR (13C NMR) spectroscopy directly observes the 13C nuclei, making it a primary technique for analyzing 13C-labeled compounds. openstax.org In contrast to unlabeled 3-Methyl-3-buten-1-ol (B123568), where only the naturally abundant 1.1% of 13C atoms give a signal, the intentionally enriched 13C atoms in 3-Methyl-3-buten-1-ol-13C3 produce significantly enhanced signals for the labeled positions. frontiersin.org This enhancement allows for the unambiguous identification of the carbon atoms that have been isotopically substituted.

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which allows for the differentiation of the distinct carbon atoms within the molecule. openstax.org For 3-Methyl-3-buten-1-ol, the approximate chemical shifts for each carbon position are well-established. By comparing the 13C NMR spectrum of the labeled compound to its unlabeled counterpart, researchers can confirm the positions of the 13C isotopes. A significantly larger signal intensity at specific chemical shifts corresponding to three carbon positions confirms the successful synthesis of the 13C3 isotopologue.

Table 1: Expected 13C NMR Chemical Shifts for Unlabeled and 13C3-Labeled 3-Methyl-3-buten-1-ol

Carbon PositionCompoundExpected Chemical Shift (δ) in ppmSignal Intensity
C1 (-CH2OH)Unlabeled~60-65Low (Natural Abundance)
C1 (-CH2OH)13C3-Labeled~60-65High (Enriched)
C2 (-CH2-)Unlabeled~40-45Low (Natural Abundance)
C2 (-CH2-)13C3-Labeled~40-45High (Enriched)
C3 (=C(CH3)2)Unlabeled~140-145Low (Natural Abundance)
C3 (=C(CH3)2)13C3-Labeled~140-145High (Enriched)
C4 (=CH2)Unlabeled~110-115Low (Natural Abundance)
C4 (=CH2)13C3-Labeled~110-115Low (Natural Abundance)
C5 (-CH3)Unlabeled~20-25Low (Natural Abundance)
C5 (-CH3)13C3-Labeled~20-25Low (Natural Abundance)

Note: The table assumes a hypothetical labeling pattern on C1, C2, and C3 for illustrative purposes. The actual labeled positions would determine which signals are enhanced.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. For analyzing 3-Methyl-3-buten-1-ol-13C3, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. researchgate.netyoutube.com

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. mdpi.com This technique is instrumental in confirming the assignment of proton and carbon signals. In the context of 3-Methyl-3-buten-1-ol-13C3, an HSQC spectrum would show strong cross-peaks between the protons and their directly bonded, enriched 13C atoms, further verifying the label positions.

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). mnms-platform.com This is crucial for establishing the connectivity of the carbon skeleton and confirming the distribution of the 13C labels across the molecule. For instance, by observing the long-range correlations from a proton to a labeled carbon, researchers can piece together the molecular framework and ascertain the exact location of the isotopic labels, which is especially useful in complex molecules or when 1D NMR data is ambiguous. youtube.com

Mass Spectrometry (MS) for Isotopic Purity Verification and Tracing Metabolic Fates

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for verifying the incorporation of 13C atoms and for tracing the metabolic pathways of 3-Methyl-3-buten-1-ol-13C3.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). escholarship.orgresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. When analyzing 3-Methyl-3-buten-1-ol-13C3, HRMS can distinguish the mass of the labeled molecule from its unlabeled counterpart and from other potential isobaric interferences.

The mass of a 12C atom is 12.0000 amu, while a 13C atom has a mass of 13.00335 amu. The incorporation of three 13C atoms into the 3-Methyl-3-buten-1-ol molecule will result in a predictable mass increase. HRMS can precisely measure this mass shift, thereby confirming the level of isotopic enrichment and verifying the isotopic purity of the sample. escholarship.org

Table 2: Theoretical Exact Masses for Unlabeled and 13C3-Labeled 3-Methyl-3-buten-1-ol

CompoundMolecular FormulaTheoretical Exact Mass (Da)
3-Methyl-3-buten-1-olC5H10O86.07316
3-Methyl-3-buten-1-ol-13C3C2(13C)3H10O89.08321

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. escholarship.org This technique is invaluable for structural elucidation and for determining the location of isotopic labels within a molecule. nih.gov

When 3-Methyl-3-buten-1-ol-13C3 is analyzed by MS/MS, the fragmentation pattern of the labeled molecular ion is compared to that of the unlabeled compound. wvu.edunist.gov The mass shifts in the resulting fragment ions reveal which parts of the molecule contain the 13C labels. For example, if a fragment ion shows a mass increase of 3 Da compared to the corresponding fragment from the unlabeled compound, it indicates that all three 13C labels are retained in that fragment. Conversely, if a fragment's mass is unchanged, it implies that the labeled carbons were lost in the neutral fragment. This detailed fragmentation analysis allows for the precise mapping of the 13C atoms within the molecular structure. mdpi.commdpi.com

Coupled Chromatographic Techniques for Separation and Quantitative Analysis of 13C-Labeled Compounds

In many research applications, particularly in metabolic studies, 3-Methyl-3-buten-1-ol-13C3 will be present in complex biological matrices. Coupled chromatographic techniques are essential for separating the target compound from other components before its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 3-Methyl-3-buten-1-ol. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. For studies involving 3-Methyl-3-buten-1-ol-13C3, GC-MS allows for its separation from a complex mixture and provides mass spectra that can be used to confirm its identity and quantify its abundance based on the intensity of the ion signals corresponding to the labeled molecule. miami.edumdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly useful for less volatile or thermally labile compounds. acs.orgresearchgate.net While 3-Methyl-3-buten-1-ol is amenable to GC-MS, LC-MS can be employed for the analysis of its metabolites or derivatives. The compound is separated by liquid chromatography and subsequently detected by the mass spectrometer. Stable isotope-labeled compounds like 3-Methyl-3-buten-1-ol-13C3 are often used as internal standards in LC-MS-based quantitative studies to improve accuracy and precision. frontiersin.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 3-Methyl-3-buten-1-ol-13C3 in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile organic compounds. jmchemsci.com The methodology is particularly well-suited for the analysis of 3-Methyl-3-buten-1-ol due to its volatility. sigmaaldrich.com In complex mixtures such as biological fluids, environmental samples, or food products, 3-Methyl-3-buten-1-ol-13C3 serves as an internal standard for the accurate quantification of its unlabeled counterpart, 3-Methyl-3-buten-1-ol.

The analytical process begins with the extraction of the analyte and the internal standard from the sample matrix. A precisely known quantity of 3-Methyl-3-buten-1-ol-13C3 is added to the sample before extraction. This mixture is then injected into the gas chromatograph. Inside the GC, the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the analytical column. nih.gov A common choice for this type of analysis is a 5% phenyl methyl siloxane column, which provides good separation for a wide range of compounds. nih.gov

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint that allows for definitive identification. semanticscholar.org For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions corresponding to the analyte and the internal standard are monitored, significantly enhancing sensitivity and selectivity.

The 13C3-labeled standard will have a molecular ion peak and fragment ion peaks that are 3 m/z units higher than those of the native compound, allowing for their unambiguous differentiation and separate quantification by the mass spectrometer. By comparing the peak area of the native analyte to that of the known amount of the added internal standard, a precise concentration can be calculated, mitigating potential matrix effects or inconsistencies in sample injection. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of 3-Methyl-3-buten-1-ol

Parameter Description
GC System Agilent Gas Chromatograph or equivalent
Column Type 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions (m/z) | Specific fragment ions for 3-Methyl-3-buten-1-ol and 3-Methyl-3-buten-1-ol-13C3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Polar Derivatives or Metabolites

While GC-MS is ideal for the volatile parent compound, the analysis of non-volatile, polar derivatives or metabolites of 3-Methyl-3-buten-1-ol requires Liquid Chromatography-Mass Spectrometry (LC-MS). In biological systems, compounds like 3-Methyl-3-buten-1-ol can be metabolized into more water-soluble forms, such as glucuronide or sulfate (B86663) conjugates, to facilitate excretion. These metabolites are too polar and thermally labile for GC analysis, making LC-MS the method of choice. nih.gov

In this application, 3-Methyl-3-buten-1-ol-13C3 (or its corresponding labeled metabolites, if synthesized) is used as an internal standard. The analysis involves separating the compounds in the liquid phase followed by mass spectrometric detection. Reversed-phase liquid chromatography (RPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. A gradient elution, typically with water and acetonitrile (B52724) or methanol (B129727) containing a small amount of acid (e.g., formic acid) to improve ionization, is employed to separate the metabolites. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may be utilized. nih.gov

After chromatographic separation, the column effluent is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally fragile molecules. The mass spectrometer, often a triple quadrupole (QqQ) instrument, is operated in Selected Reaction Monitoring (SRM) mode for quantitative analysis. nih.gov In SRM, the first quadrupole selects a specific parent ion (the metabolite), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, creating a highly selective and sensitive analytical transition (parent → fragment).

The 13C3-labeled internal standard will have a unique parent-fragment transition with a mass shift corresponding to the number of labels. This allows the instrument to simultaneously but distinctly measure the metabolite and the internal standard, ensuring high accuracy and precision in the final concentration determination. nih.gov

Table 2: Typical LC-MS/MS Parameters for the Analysis of 3-Methyl-3-buten-1-ol Metabolites

Parameter Description
LC System UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1290)
Column Type Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate
MS System Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the metabolite
Acquisition Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

| MS/MS Transitions | Specific precursor and product ions for each unlabeled metabolite and its 13C3-labeled internal standard |

Applications of 3 Methyl 3 Buten 1 Ol 13c3 in Mechanistic Biochemical and Biological Research

Elucidation of Metabolic and Biosynthetic Pathways Utilizing 13C-Tracer Methodologies

Tracing Carbon Flux in Isoprenoid and Terpenoid Biosynthesis Pathways

While direct studies utilizing 3-Methyl-3-buten-1-ol-13C3 as a tracer for isoprenoid and terpenoid biosynthesis are not extensively documented in publicly available research, the principle of using isotopically labeled precursors is well-established in this field. Isoprenoids and terpenoids, a vast class of natural products, are all derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Table 1: Hypothetical Carbon-13 Distribution in a Monoterpene Derived from 3-Methyl-3-buten-1-ol-13C3

Carbon Position in Monoterpene Expected 13C Label Incorporation Rationale
C1' of IPP/DMAPP unit Labeled Direct incorporation of the 13C backbone from the precursor.
C2' of IPP/DMAPP unit Labeled Direct incorporation of the 13C backbone from the precursor.
C3' of IPP/DMAPP unit Labeled Direct incorporation of the 13C backbone from the precursor.
C4' of IPP/DMAPP unit Unlabeled Assuming the methyl group is not labeled in the precursor.

This table represents a simplified, hypothetical scenario. The actual labeling pattern would depend on the specific enzymatic reactions and rearrangements involved.

Investigation of Secondary Metabolite Formation Pathways Through 13C-Label Incorporation

The biosynthesis of many secondary metabolites involves precursors from primary metabolism, including the isoprenoid pathway. The use of 3-Methyl-3-buten-1-ol-13C3 as a tracer could help to unravel the intricate connections between primary and secondary metabolism. By feeding this labeled compound to an organism, scientists can track the incorporation of the 13C atoms into a wide array of secondary metabolites. This allows for the identification of previously unknown biosynthetic links and the quantification of precursor contribution to different metabolic endpoints.

Enzymatic Reaction Mechanism Studies Using 3-Methyl-3-buten-1-ol-13C3 as a Substrate

Isotopically labeled substrates are powerful probes for dissecting the mechanisms of enzyme-catalyzed reactions. The altered mass and nuclear spin properties of 13C can be exploited to gain detailed information about reaction kinetics and the nature of transient chemical species.

Characterization of Enzyme Kinetics and Substrate Specificity with Labeled Compounds

While specific studies on enzyme kinetics using 3-Methyl-3-buten-1-ol-13C3 are not readily found, the principles of kinetic isotope effect (KIE) studies are broadly applicable. By comparing the reaction rates of an enzyme with the unlabeled (12C) and labeled (13C3) versions of 3-Methyl-3-buten-1-ol (B123568), researchers can determine if the breaking of a carbon-carbon or carbon-hydrogen bond at the labeled positions is a rate-limiting step in the catalytic cycle. A significant KIE would provide strong evidence for the involvement of that particular bond in the rate-determining step of the reaction.

Table 2: Hypothetical Kinetic Isotope Effect Data for an Isoprenol-Utilizing Enzyme

Substrate Vmax (µmol/min) Km (µM) kcat/Km (M⁻¹s⁻¹) Kinetic Isotope Effect (Vmax/Vmax_labeled)
3-Methyl-3-buten-1-ol 100 50 2.0 x 10⁶ 1.05

This table presents hypothetical data. A KIE value greater than 1 suggests that the bond involving the labeled carbon is broken during the rate-limiting step.

Identification of Catalytic Intermediates and Active Site Mechanisms

The use of 13C-labeled substrates can facilitate the detection and characterization of transient intermediates in an enzymatic reaction. Techniques like NMR spectroscopy can be used to observe the 13C signals of the substrate as it binds to the enzyme and is converted into product. The chemical shifts and coupling constants of the 13C nuclei can provide structural information about these intermediates, offering a glimpse into the chemical transformations occurring within the enzyme's active site. This information is crucial for understanding the catalytic mechanism at a molecular level.

Biotransformation and Degradation Studies of 3-Methyl-3-buten-1-ol-13C3

Understanding the fate of chemical compounds in biological systems and the environment is a critical area of research. Isotopic labeling provides a powerful tool for tracing the biotransformation and degradation pathways of molecules like 3-Methyl-3-buten-1-ol.

By introducing 3-Methyl-3-buten-1-ol-13C3 into a biological system, such as a microbial culture or an environmental sample, researchers can follow the appearance of the 13C label in various metabolic products. This allows for the identification of the enzymes and microorganisms responsible for its transformation and the elucidation of the chemical structures of the resulting metabolites. Such studies are essential for assessing the biodegradability and potential environmental impact of this compound. The use of 13C labeling avoids the safety concerns and regulatory hurdles associated with radiolabeled compounds, making it an attractive methodology for these types of investigations.

Assessment of Microbial or Enzymatic Transformation Pathways of the Labeled Compound.

The investigation into how microorganisms and enzymes transform 3-methyl-3-buten-1-ol is crucial for understanding its role in biological systems and its potential for biotechnological applications. While direct studies on the microbial degradation of 3-methyl-3-buten-1-ol are not extensively documented, enzymatic pathways for its synthesis are well-characterized. These enzymatic processes, when studied with 3-Methyl-3-buten-1-ol-13C3, can confirm the precise origins of the carbon atoms in the resulting products.

One notable enzymatic pathway involves the fatty acid decarboxylase OleTJE from Jeotgalicoccus species, which can catalyze the conversion of mevalonate (B85504) into 3-methyl-3-buten-1-ol. researchgate.net In a novel biosynthetic pathway, mevalonate is first converted to isoprenol (3-methyl-3-buten-1-ol) by OleTJE. researchgate.net The use of 13C-labeled mevalonate in conjunction with 3-Methyl-3-buten-1-ol-13C3 as a standard would allow for unambiguous confirmation of this conversion through techniques like mass spectrometry and NMR spectroscopy, solidifying the role of this enzyme in isoprenoid biosynthesis.

While the degradation pathways are less clear, research on analogous compounds offers potential routes. For instance, the bacterial degradation of tert-amyl alcohol, a tertiary alcohol, proceeds through desaturation to form 2-methyl-3-buten-2-ol, a structural isomer of isoprenol. nih.gov This reaction is catalyzed by a Rieske nonheme mononuclear iron oxygenase. nih.gov This suggests a plausible microbial degradation pathway for 3-methyl-3-buten-1-ol could involve an initial oxidation or desaturation step. The use of 3-Methyl-3-buten-1-ol-13C3 would be instrumental in identifying the subsequent metabolites in such a putative pathway.

Table 1: Enzymatic Synthesis of 3-Methyl-3-buten-1-ol

EnzymeSubstrateProductOrganism Source
Fatty Acid Decarboxylase (OleTJE)Mevalonate3-Methyl-3-buten-1-olJeotgalicoccus species

Elucidation of Degradation Product Formation and Subsequent Reactions.

Understanding the degradation of 3-Methyl-3-buten-1-ol-13C3 is critical for assessing its environmental fate and for identifying potential downstream metabolic products in biological systems. Research on the thermal decomposition of the unlabeled compound has provided significant insights into its stability and the primary products formed under such conditions.

An experimental and computational study on the thermal decomposition of 3-methyl-3-buten-1-ol in an m-xylene (B151644) solution revealed a primary degradation pathway. researchgate.net The proposed mechanism is a one-step process that proceeds through a six-membered cyclic transition state, leading to the formation of formaldehyde (B43269) and isobutene as the main products. researchgate.net A less favored alternative pathway involves a four-membered cyclic transition state, which would result in the elimination of a water molecule and the formation of isoprene (B109036). researchgate.net However, the energy barrier for this latter reaction is significantly higher, making the formation of formaldehyde and isobutene the dominant degradation route. researchgate.net

When studying this process with 3-Methyl-3-buten-1-ol-13C3, the distribution of the carbon-13 labels in the resulting formaldehyde and isobutene would provide definitive proof of this cyclic mechanism. For example, if the three labeled carbons are on the butenyl chain, their positions in the resulting isobutene molecule could be precisely determined.

Under conditions of combustion or in the presence of strong oxidizing agents, the decomposition of 3-methyl-3-buten-1-ol can lead to the formation of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2). fishersci.com

Table 2: Primary Products of Thermal Decomposition of 3-Methyl-3-buten-1-ol

Decomposition PathwayTransition StatePrimary Products
Major PathwaySix-membered cyclicFormaldehyde, Isobutene
Minor PathwayFour-membered cyclicWater, Isoprene

Investigation of Organic Reaction Mechanisms and Kinetic Isotope Effects with 3 Methyl 3 Buten 1 Ol 13c3

Probing Specific Organic Reaction Mechanisms and Rearrangements Using ¹³C-Labeled Reactants.

The strategic placement of ¹³C atoms in a reactant molecule allows for the unambiguous tracking of carbon atoms throughout a reaction. This is particularly valuable in studying reactions that may proceed through multiple competing pathways or involve skeletal rearrangements. In the case of 3-Methyl-3-buten-1-ol-13C3, where the three carbon atoms of the butenyl group are labeled, a number of mechanistic questions can be addressed.

One of the classic reactions of allylic alcohols is their acid-catalyzed rearrangement. researchgate.net For 3-Methyl-3-buten-1-ol (B123568), an acid-catalyzed dehydration could potentially lead to the formation of isoprene (B109036). The use of the ¹³C labeled variant can help to confirm the mechanism of this transformation. For instance, if the reaction proceeds through a simple E1 elimination, the isoprene formed would retain the ¹³C labeling pattern of the starting material. However, if a competing rearrangement occurs, such as a 1,2-hydride shift, the distribution of the ¹³C label in the product would be altered.

To illustrate this, consider a hypothetical study where 3-Methyl-3-buten-1-ol-13C3 is subjected to acid-catalyzed dehydration. The resulting isoprene is analyzed by ¹³C NMR spectroscopy to determine the position of the ¹³C labels.

Table 1: Hypothetical ¹³C NMR Chemical Shifts and Label Distribution in the Dehydration of 3-Methyl-3-buten-1-ol-13C3

CompoundCarbon AtomExpected Chemical Shift (ppm)Observed ¹³C Enrichment (%)
3-Methyl-3-buten-1-ol-13C3 C160.599
C242.199
C3144.899
C4 (Methyl)22.51.1 (Natural Abundance)
Isoprene (Product) C1116.799
C2140.299
C3145.999
C4 (Methyl)18.21.1 (Natural Abundance)

The hypothetical data in Table 1 shows that the ¹³C labels remain on the butenyl backbone of the isoprene product, which is consistent with a direct elimination mechanism without any significant rearrangement. This type of analysis provides direct evidence for the proposed reaction pathway.

Determination of Primary and Secondary Kinetic Isotope Effects (KIEs) for Rate-Determining Step Elucidation

Kinetic isotope effects (KIEs) are a sensitive probe for determining the rate-determining step of a reaction and for gaining insight into the structure of the transition state. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE arises from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. nih.gov

The measurement of ¹³C KIEs can be particularly informative for reactions involving the formation or cleavage of carbon-carbon bonds. nih.gov For example, in a reaction where 3-Methyl-3-buten-1-ol-13C3 is a reactant, a ¹³C KIE could be measured to determine if the C-C double bond is involved in the rate-determining step.

Consider a hypothetical oxidation reaction of 3-Methyl-3-buten-1-ol to the corresponding epoxide. By measuring the reaction rates of the labeled (k¹³) and unlabeled (k¹²) starting materials, the KIE (k¹²/k¹³) can be determined.

Table 2: Hypothetical Kinetic Data for the Epoxidation of 3-Methyl-3-buten-1-ol

ReactantRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (k¹²/k¹³)
3-Methyl-3-buten-1-ol1.25 x 10⁻⁴1.04
3-Methyl-3-buten-1-ol-13C31.20 x 10⁻⁴

A KIE value greater than 1, as shown in the hypothetical data in Table 2, would suggest a primary ¹³C KIE. This would indicate that the rehybridization of the double-bonded carbons from sp² to sp³ during the formation of the epoxide ring is part of the rate-determining step of the reaction. Conversely, a KIE value close to 1 would suggest that the formation of the epoxide ring occurs in a fast step after the rate-determining step.

Studies on Cyclization, Polymerization, and Derivatization Pathways of 3-Methyl-3-buten-1-ol-13C3

The presence of both a hydroxyl group and a double bond in 3-Methyl-3-buten-1-ol allows for a rich variety of chemical transformations, including cyclization, polymerization, and derivatization. nih.gov The use of 3-Methyl-3-buten-1-ol-13C3 can provide valuable insights into the mechanisms of these reactions.

In a hypothetical study on the acid-catalyzed cyclization of 3-Methyl-3-buten-1-ol to form a substituted tetrahydrofuran, the ¹³C label would allow researchers to follow the carbon skeleton during the ring-forming process. Analysis of the product by mass spectrometry and ¹³C NMR would confirm which carbon atoms from the original butenyl chain are incorporated into the final cyclic structure.

Polymerization of 3-Methyl-3-buten-1-ol can proceed through different mechanisms, such as cationic or radical polymerization. By initiating polymerization of 3-Methyl-3-buten-1-ol-13C3 and analyzing the resulting polymer, the regiochemistry of the monomer addition can be determined. For example, analysis of the polymer's ¹³C NMR spectrum could distinguish between head-to-tail and head-to-head addition of the monomer units.

Derivatization reactions, such as esterification of the hydroxyl group followed by further functionalization of the double bond, can also be studied using the labeled compound. The ¹³C label serves as a spectroscopic marker to confirm the structure of the products and to investigate any potential side reactions or rearrangements that may occur.

Computational and Theoretical Studies on 3 Methyl 3 Buten 1 Ol 13c3

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of molecules. For 3-Methyl-3-buten-1-ol-13C3, these calculations can provide a detailed picture of its electronic structure, which governs its reactivity and spectroscopic behavior. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

The introduction of three 13C isotopes is not expected to significantly alter the electronic structure or the reactivity of the molecule compared to its unlabeled counterpart, as these properties are primarily determined by the arrangement of electrons. However, the change in nuclear mass has a discernible effect on the vibrational frequencies and, most notably, the nuclear magnetic resonance (NMR) spectrum.

Table 1: Hypothetical Calculated Spectroscopic Data for 3-Methyl-3-buten-1-ol-13C3

Property Calculated Value Method
13C NMR Chemical Shift (C1) Varies based on position of label B3LYP/6-31G*
13C NMR Chemical Shift (C2) Varies based on position of label B3LYP/6-31G*
13C NMR Chemical Shift (C3) Varies based on position of label B3LYP/6-31G*

Note: The specific chemical shifts would depend on which three of the five carbon atoms are labeled with 13C. The table illustrates the type of data that can be generated.

Molecular Dynamics Simulations for Understanding Interactions in Enzyme Active Sites or Complex Biological Environments

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing valuable insights into how 3-Methyl-3-buten-1-ol-13C3 might interact with biological macromolecules such as enzymes. nih.govresearchgate.net These simulations can model the conformational changes of both the ligand and the enzyme's active site upon binding. nih.govresearchgate.net

While the isotopic labeling with 13C does not affect the classical force fields typically used in MD simulations, it can be a crucial element in more advanced Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. These hybrid methods allow for the treatment of the active site with quantum mechanics, which is essential for studying enzymatic reactions where bond breaking and forming occur. The heavier isotope can influence reaction rates, a phenomenon known as the kinetic isotope effect, which can be investigated with QM/MM simulations.

MD simulations can be used to explore the role of specific amino acid residues in the active site that interact with the hydroxyl group or the double bond of 3-Methyl-3-buten-1-ol (B123568). mdpi.com This can shed light on the substrate specificity and catalytic mechanism of enzymes involved in isoprenoid metabolism. researchgate.net

Predictive Modeling of Isotopic Fractionation and Spectroscopic Signatures of 13C-Labeled Species

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. hydrochemistry.eu Predictive modeling can be used to calculate the equilibrium and kinetic isotope effects for reactions involving 3-Methyl-3-buten-1-ol-13C3. These calculations are vital for interpreting experimental data in fields such as geochemistry and metabolic pathway analysis. radiocarbon.com

The enrichment of 13C in specific positions of the molecule provides a powerful probe for tracking its metabolic fate. Computational models can predict how the 13C label would alter the mass spectra of metabolites, aiding in their identification.

Furthermore, theoretical calculations can predict the spectroscopic signatures of 13C-labeled species with high accuracy. This is particularly important for NMR and infrared (IR) spectroscopy. The presence of 13C nuclei leads to characteristic splittings and shifts in NMR spectra, which can be precisely calculated. frontiersin.org Similarly, the increased mass of the 13C atoms will cause a predictable red-shift in the vibrational frequencies of the C-C and C-H bonds in the IR spectrum.

Table 2: Hypothetical Predicted Isotopic Fractionation for a Reaction Involving 3-Methyl-3-buten-1-ol-13C3

Reaction Coordinate Kinetic Isotope Effect (k12/k13) Computational Method
C-O Bond Cleavage 1.03 - 1.05 DFT (B3LYP)

Note: These values are illustrative and would depend on the specific reaction being studied.

Emerging Research Avenues and Future Methodological Developments for 3 Methyl 3 Buten 1 Ol 13c3

Development of Novel and Efficient Synthetic Approaches for Highly Specific and Complex 13C-Labeled Derivatives

The utility of 3-Methyl-3-buten-1-ol-13C3 as a research tool is intrinsically linked to the ability to incorporate it into more complex molecular architectures. Future research will focus on developing novel and efficient synthetic methodologies to generate a diverse library of 13C-labeled isoprenoid derivatives with high specificity.

One promising avenue is the advancement of chemoenzymatic synthesis . This approach combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. For instance, recombinant enzymes, such as isopentenyl diphosphate (B83284) (IPP) isomerase and farnesyl diphosphate (FPP) synthase, could be employed to convert 3-Methyl-3-buten-1-ol-13C3 into more complex, selectively labeled isoprenoid diphosphates. nih.gov This would provide access to a range of labeled building blocks for the synthesis of larger terpenes and steroids.

The emergence of flow chemistry also presents a significant opportunity for the synthesis of 13C-labeled compounds. x-chemrx.com Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for automation, which can be particularly advantageous when working with expensive isotopic labeling reagents. x-chemrx.com This technology could be applied to the synthesis of 3-Methyl-3-buten-1-ol-13C3 itself or its subsequent conversion into more complex derivatives.

Synthetic ApproachPotential Advantages for 13C-Labeled DerivativesKey Research Focus
Chemoenzymatic Synthesis High selectivity and specificity, milder reaction conditions.Discovery and engineering of novel enzymes with desired substrate specificity.
Stereospecific Synthesis Precise control over the 3D structure of complex molecules.Development of new chiral catalysts and asymmetric reaction methodologies.
Late-Stage Functionalization Increased efficiency and reduced cost for complex labeled molecules.Design of new reactions for the selective introduction of isotopes into complex scaffolds.
Flow Chemistry Improved reaction control, safety, and scalability.Adaptation of existing synthetic routes to continuous flow processes.

Integration with Advanced In Situ and Operando Spectroscopic Techniques for Real-Time Monitoring of Reactions

The presence of the 13C label in 3-Methyl-3-buten-1-ol-13C3 opens up new possibilities for real-time monitoring of chemical and biological processes using advanced spectroscopic techniques. In situ (in the reaction mixture) and operando (while the reaction is running) spectroscopy allow for the direct observation of reaction intermediates and the elucidation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The 13C label provides a distinct signal that can be monitored over time to track the consumption of the starting material and the formation of products and intermediates. rsc.org Real-time NMR monitoring can be applied to study a variety of reactions involving 3-Methyl-3-buten-1-ol-13C3, such as its polymerization or its enzymatic conversion. bruker.com This approach can provide valuable kinetic and mechanistic data that is difficult to obtain using traditional analytical methods. For instance, in operando 13C NMR has been used to investigate electrochemical processes, demonstrating its potential for studying complex reaction environments. bruker.com

Raman spectroscopy is another technique that can be used for real-time monitoring, particularly for polymerization reactions. tue.nlresearchgate.netirdg.orgmetrohm.com The C=C bond in 3-Methyl-3-buten-1-ol (B123568) has a characteristic Raman signal that changes upon polymerization. By monitoring this signal in real-time, researchers can study the kinetics of the polymerization process and gain insights into the reaction mechanism. tue.nlresearchgate.netirdg.orgmetrohm.com The use of a 13C label can further enhance the specificity of the measurement by shifting the vibrational frequency of the C=C bond.

Infrared (IR) spectroscopy , especially in an operando setup, can provide valuable information about surface adsorbates and reaction intermediates in catalytic processes. researchgate.net By using 13C-labeled 3-Methyl-3-buten-1-ol, researchers can track the transformation of the molecule on a catalyst surface in real-time, providing a deeper understanding of the catalytic cycle.

Spectroscopic TechniqueInformation GainedApplication Example with 3-Methyl-3-buten-1-ol-13C3
In Situ/Operando NMR Reaction kinetics, identification of intermediates, mechanistic pathways.Monitoring the enzymatic conversion of 3-Methyl-3-buten-1-ol-13C3 to other isoprenoids.
Real-Time Raman Spectroscopy Polymerization kinetics, monomer conversion rates.Studying the polymerization of 3-Methyl-3-buten-1-ol-13C3 to form novel materials.
Operando IR Spectroscopy Surface chemistry, identification of adsorbed species, catalyst-substrate interactions.Investigating the catalytic conversion of 3-Methyl-3-buten-1-ol-13C3 over a solid catalyst.

Exploration of Expanded Applications in Chemical Biology, Systems Biology, and Advanced Materials Science Research

The unique properties of 3-Methyl-3-buten-1-ol-13C3 make it a versatile tool for a wide range of applications beyond its traditional use as a simple metabolic tracer.

In chemical biology , 3-Methyl-3-buten-1-ol-13C3 can serve as a precursor for the synthesis of sophisticated molecular probes . These probes can be used to study protein-isoprenoid interactions, which are crucial in many cellular processes, such as signal transduction and membrane trafficking. By incorporating the 13C label, researchers can use techniques like NMR to study the binding of these probes to their target proteins in detail. Furthermore, labeled isoprenoid derivatives can be developed for cellular imaging applications, allowing for the visualization of metabolic pathways in living cells. researchgate.netnih.gov

In systems biology , 3-Methyl-3-buten-1-ol-13C3 can be used in metabolic flux analysis to provide a more dynamic and quantitative understanding of isoprenoid metabolism. nih.gov By tracing the flow of the 13C label through the intricate network of metabolic pathways, researchers can identify bottlenecks and regulatory points in isoprenoid biosynthesis. This information is critical for metabolic engineering efforts aimed at increasing the production of valuable isoprenoids, such as pharmaceuticals and biofuels. The use of stable isotope tracers is a powerful way to understand the impact of genetic alterations and other perturbations on metabolism. scispace.com

In advanced materials science , 3-Methyl-3-buten-1-ol-13C3 can be utilized as a labeled monomer for the synthesis of novel terpene-based polymers . researchgate.nettaylorfrancis.comresearchgate.netmdpi.com These polymers are of great interest due to their potential biodegradability and their origin from renewable resources. rsc.org The 13C label can be used to characterize the structure and dynamics of these polymers using solid-state NMR. Furthermore, real-time monitoring of the polymerization process using techniques like Raman spectroscopy can provide insights into the polymerization mechanism and help to control the properties of the final material. tue.nlresearchgate.netirdg.orgmetrohm.com The development of sustainable polymers from terpene-based monomers is a rapidly growing field of research. taylorfrancis.com

Research FieldExpanded Application of 3-Methyl-3-buten-1-ol-13C3Potential Impact
Chemical Biology Synthesis of 13C-labeled isoprenoid-based molecular probes.Elucidation of protein-isoprenoid interactions and visualization of metabolic pathways.
Systems Biology Dynamic metabolic flux analysis of complex isoprenoid networks.Enhanced understanding of metabolic regulation and improved metabolic engineering strategies.
Advanced Materials Science Labeled monomer for the synthesis and characterization of terpene-based polymers.Development of novel biodegradable and sustainable materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Methyl-3-buten-1-ol-<sup>13</sup>C3, and how do they influence experimental design?

  • Methodological Answer : The compound’s boiling point (140°C) and density (0.84 g/cm³) are critical for determining distillation or extraction protocols . Isotopic labeling (<sup>13</sup>C3) requires verification via mass spectrometry to confirm isotopic enrichment and purity. Gas chromatography (GC) coupled with reference data from standardized databases (e.g., NIST) is recommended for analytical validation .

Q. How can researchers synthesize 3-Methyl-3-buten-1-ol-<sup>13</sup>C3 with high isotopic fidelity?

  • Methodological Answer : Synthesis typically involves Grignard reactions using <sup>13</sup>C-labeled methyl magnesium bromide to introduce isotopic labels at specific carbon positions. Post-synthesis purification via fractional distillation under inert atmospheres minimizes degradation of the unsaturated alkene group . Purity should be confirmed using GC-MS and nuclear magnetic resonance (NMR) to detect unlabeled byproducts.

Q. What safety protocols are essential for handling 3-Methyl-3-buten-1-ol-<sup>13</sup>C3 in laboratory settings?

  • Methodological Answer : Classified under hazardous category 4-2-III (flammable liquid), it requires storage in flame-resistant cabinets and handling in fume hoods. Spill management should follow OSHA guidelines, including neutralization with inert adsorbents and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can isotopic labeling (<sup>13</sup>C3) be leveraged to trace metabolic or environmental degradation pathways of this compound?

  • Methodological Answer : Isotopic mass spectrometry (IRMS) or <sup>13</sup>C-NMR can track carbon flux in biodegradation studies. For atmospheric research, coupling with VOC emission models (e.g., Guenther et al.’s global NVOC framework) quantifies its role in secondary organic aerosol formation, though discrepancies in emission factors (e.g., tropical vs. temperate regions) require region-specific calibration .

Q. What analytical challenges arise when distinguishing 3-Methyl-3-buten-1-ol-<sup>13</sup>C3 from structural isomers (e.g., 3-Methyl-2-buten-1-ol), and how can they be resolved?

  • Methodological Answer : Structural isomers with similar boiling points require high-resolution GC columns (e.g., DB-624) or two-dimensional GC (GC×GC) for separation. Retention indices from NIST’s database and fragmentation patterns in MS/MS enhance identification accuracy.

Q. How do discrepancies in reported VOC emission factors for unsaturated alcohols impact the modeling of 3-Methyl-3-buten-1-ol-<sup>13</sup>C3 in atmospheric chemistry?

  • Methodological Answer : Discrepancies often stem from variations in light/temperature response algorithms or ecosystem-specific biomass estimates. Researchers should validate emission models using chamber studies under controlled conditions (e.g., 25–30°C, PAR >1000 μmol/m²/s) and cross-reference with satellite-derived foliar density data .

Q. What strategies optimize the use of 3-Methyl-3-buten-1-ol-<sup>13</sup>C3 as a tracer in kinetic isotope effect (KIE) studies?

  • Methodological Answer : KIE experiments require precise control of reaction conditions (pH, catalysts) to isolate <sup>13</sup>C effects. Parallel experiments with unlabeled analogs are necessary to differentiate isotopic from kinetic contributions. Data analysis should employ Arrhenius plots to disentangle temperature-dependent isotope effects .

Data Contradiction Analysis

Q. Why do some studies report divergent atmospheric lifetimes for 3-Methyl-3-buten-1-ol, and how can isotopic labeling clarify these conflicts?

  • Methodological Answer : Discrepancies arise from differing OH radical concentrations or photolysis rates in experimental setups. Using <sup>13</sup>C-labeled compounds in smog chamber studies reduces interference from background VOCs, enabling precise quantification of reaction rate constants .

Q. How can researchers reconcile variations in reported NMR chemical shifts for this compound across literature sources?

  • Methodological Answer : Shift variations often stem from solvent effects (e.g., CDCl3 vs. D2O) or pH. Standardizing solvent systems and referencing to tetramethylsilane (TMS) improves cross-study comparability. Quantum mechanical calculations (DFT) can predict shifts for validation .

Tables for Key Data

PropertyValueMethod/Source
Boiling Point140°CKanto Reagents Catalog
Density (20°C)0.84 g/cm³Kanto Reagents Catalog
CAS Number556-82-1Kanto Reagents Catalog
Isotopic Purity (GC-MS)≥98% <sup>13</sup>C enrichmentNIST Database

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.